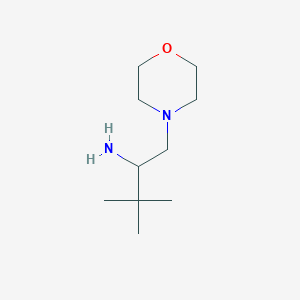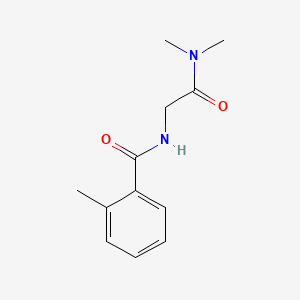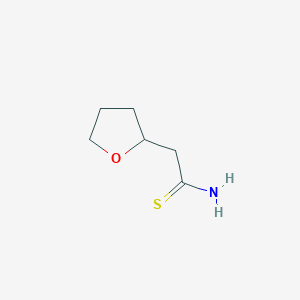
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine (DMB) is an organic compound belonging to the family of amines. It is a colorless liquid with a mild amine odor. DMB has a wide variety of applications in the field of chemistry and biochemistry, including synthesis, drug discovery, and laboratory experiments. This article will provide an overview of DMB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of chiral compounds and as a ligand in asymmetric catalysis.
Mécanisme D'action
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine acts as a base, proton acceptor, and hydrogen bond donor. It can also act as a nucleophile and can be used to catalyze a wide variety of reactions. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of enzymes involved in the metabolism of fatty acids. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and GABA systems. Additionally, this compound has been shown to modulate the activity of various hormones, including cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a highly reactive compound and can be used to catalyze a wide variety of reactions. However, this compound also has several limitations. It is a highly volatile compound and can be difficult to store and handle. Additionally, it is a highly reactive compound and can react with other compounds in the laboratory.
Orientations Futures
There are several potential future directions for the use of 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine in scientific research. One potential direction is the use of this compound as a reagent in the synthesis of chiral compounds. Additionally, this compound could be used in the development of new drugs and agrochemicals. Additionally, this compound could be used in the development of new catalysts for organic reactions. Finally, this compound could be used in the development of new methods for the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can be synthesized by a variety of methods. One method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfate. Another method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfoxide. Additionally, this compound can be synthesized from the reaction of morpholine with dimethylacetamide.
Propriétés
IUPAC Name |
3,3-dimethyl-1-morpholin-4-ylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,3)9(11)8-12-4-6-13-7-5-12/h9H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPDLTGDTFHZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)


![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)




![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)